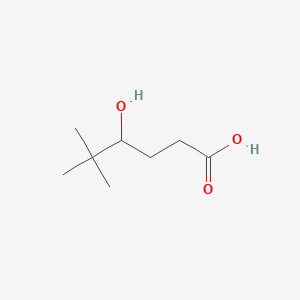
4-Hydroxy-5,5-dimethylhexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-5,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H16O3 It is a derivative of hexanoic acid, characterized by the presence of a hydroxyl group at the fourth position and two methyl groups at the fifth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5,5-dimethylhexanoic acid can be achieved through several methods. One common approach involves the oxidation of 5,5-dimethylhexanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions and requires careful control of temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale oxidation reactors and continuous flow systems to optimize yield and efficiency. The choice of oxidizing agent and reaction conditions can vary depending on the specific requirements of the production process.
化学反应分析
Types of Reactions
4-Hydroxy-5,5-dimethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 4-oxo-5,5-dimethylhexanoic acid or 4-carboxy-5,5-dimethylhexanoic acid.
Reduction: Formation of 4-hydroxy-5,5-dimethylhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Hydroxy-5,5-dimethylhexanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Hydroxy-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
3-Hydroxy-5,5-dimethylhexanoic acid: Similar structure but with the hydroxyl group at the third position.
4-Hydroxy-4-methylpentanoic acid: Similar structure but with one less methyl group.
5-Hydroxy-5-methylhexanoic acid: Similar structure but with the hydroxyl group at the fifth position.
Uniqueness
4-Hydroxy-5,5-dimethylhexanoic acid is unique due to the specific positioning of the hydroxyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
生物活性
4-Hydroxy-5,5-dimethylhexanoic acid (HDHA) is a compound of increasing interest in biological and medicinal chemistry due to its potential therapeutic properties and interactions with biological systems. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
HDHA is a hydroxy acid with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol. Its structure features a hydroxyl group that contributes to its reactivity and interaction with various biological targets.
The biological activity of HDHA is primarily attributed to its ability to interact with specific enzymes and cellular pathways. The hydroxyl group can engage in hydrogen bonding, influencing enzyme activity and cellular processes. Notably, HDHA has been studied for its potential anti-inflammatory properties and its role as a precursor in the synthesis of more complex molecules.
Potential Mechanisms Include:
- Enzyme Inhibition : HDHA may inhibit certain enzymes involved in inflammatory processes, potentially reducing inflammatory responses.
- Antioxidant Activity : The compound may exhibit antioxidant properties, protecting cells from oxidative stress.
- Modulation of Signaling Pathways : HDHA can influence various signaling pathways involved in cell proliferation and apoptosis.
In Vitro Studies
Research has demonstrated that HDHA can modulate inflammatory responses in vitro. For instance, studies using THP-1 cells (a human monocytic cell line) have shown that HDHA can reduce the expression of pro-inflammatory cytokines when exposed to lipopolysaccharides (LPS) .
| Study | Cell Type | Treatment | Observed Effect |
|---|---|---|---|
| Zhao et al. (2019) | THP-1 | LPS + HDHA | Reduced cytokine production |
| Zhao et al. (2018) | HepG2 | HDHA | Decreased oxidative stress markers |
Case Studies
A notable case study involved the application of HDHA in a model of acute inflammation. The compound was administered to mice subjected to an inflammatory stimulus, resulting in a significant reduction in edema and inflammatory markers compared to controls. This suggests that HDHA may possess therapeutic potential for treating inflammatory conditions.
Applications in Drug Development
HDHA's structural properties make it a valuable building block in medicinal chemistry. It has been explored as a precursor for synthesizing various bioactive compounds, enhancing its relevance in drug development efforts .
Potential Applications:
- Anti-inflammatory Agents : Given its effects on inflammatory pathways, HDHA could be developed into new anti-inflammatory drugs.
- Antioxidants : Its antioxidant properties may be harnessed for protective agents against oxidative stress-related diseases.
属性
分子式 |
C8H16O3 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC 名称 |
4-hydroxy-5,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H16O3/c1-8(2,3)6(9)4-5-7(10)11/h6,9H,4-5H2,1-3H3,(H,10,11) |
InChI 键 |
FVWZWJFENZDATQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(CCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















